3-Bromopiperidine-2,6-dione
Overview
Description
3-Bromopiperidine-2,6-dione is a brominated derivative of piperidine-2,6-dione, a compound that features prominently in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss 3-Bromopiperidine-2,6-dione, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of brominated piperidine derivatives is well-documented. For instance, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones involves the introduction of a bromine atom into the piperidine ring, which can significantly alter the compound's chemical reactivity and biological activity . Similarly, the one-pot synthesis of 3,6-bis(5'-bromo-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione demonstrates the incorporation of bromine atoms into a piperazine ring, showcasing the versatility of bromination reactions in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-bromophenyl)-5-bromopyridazine-3,6-dione was determined using X-ray crystallography, which provides a clear understanding of the spatial arrangement of atoms within the molecule . This information is crucial for understanding the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Brominated heterocycles participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione is an example of how brominated compounds can be used to form new chemical bonds, expanding the diversity of potential derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by the presence of the bromine atom. These properties are essential for the practical application of these compounds in chemical synthesis and drug development. The efficient approach to synthesizing 3-bromo-6-chloro-phenanthrene-9,10-dione demonstrates the strategic use of bromination to achieve desired physical and chemical properties in the final product .
Scientific Research Applications
1. Treatment of Sickle Cell Disease and β-Thalassemia
- Summary of Application: 3-Bromopiperidine-2,6-dione derivatives are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. This is useful for the treatment of sickle cell disease and β-thalassemia .
- Methods of Application: The application discloses compounds, their preparation, use, pharmaceutical composition, and treatment .
- Results or Outcomes: Sickle cell disease (SCD) and β-Thalassemias are severe inherited blood disorders. Fetal hemoglobin (HbF) induction is known to ameliorate symptoms in SCD and β-thalassemia patients .
2. Intermediate in Organic Synthesis and Medicinal Chemistry
- Summary of Application: 3-Bromopiperidine-2,6-dione belongs to the pyridine derivative family and is commonly used as an intermediate in organic synthesis and medicinal chemistry for structural modification and synthesis of drug molecules and bioactive molecules .
- Results or Outcomes: The outcomes of these processes would be the synthesis of new drug molecules and bioactive molecules .
3. Synthesis of Agrochemicals
- Summary of Application: 3-Bromopiperidine-2,6-dione is used as a building block in the synthesis of agrochemicals, including insecticides, herbicides, and fungicides. It is also used in the production of plant growth regulators, which help in enhancing plant growth and development .
- Results or Outcomes: The outcomes of these processes would be the production of various agrochemicals and plant growth regulators .
Safety And Hazards
properties
IUPAC Name |
3-bromopiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSICGXZRVMXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502942 | |
Record name | 3-Bromopiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopiperidine-2,6-dione | |
CAS RN |
62595-74-8 | |
Record name | 3-Bromo-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopiperidine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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